molecular formula C23H30Cl2N4O B606440 C23H30Cl2N4O CAS No. 1219163-50-4

C23H30Cl2N4O

Cat. No.: B606440
CAS No.: 1219163-50-4
M. Wt: 449.42
InChI Key: ILZRHCYMKHAQQM-UHFFFAOYSA-N
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Description

C012 Dihydrochloride is a novel small molecule compound which sensitized BRAF wild-type melanoma cells to vemurafenib. C012 Dihydrochloride significantly reduced melanoma cell viability, with limited toxicity for normal human fibroblasts.

Scientific Research Applications

  • Molecular Structures and Chemical Properties : Research on compounds with similar molecular structures often focuses on understanding their crystal and molecular structures. For example, the study of the hydrogen-bond motifs in carboxylic acids and the detailed analysis of various crystalline forms provides insights into molecular interactions and stability (Kanters, Roelofsen, & Feenstra, 1976)(Kanters, Roelofsen, & Feenstra, 1976).

  • Density Functional Studies : Density functional theory (DFT) methods are used to study the molecular geometry and electronic structure of compounds. This includes investigating solvent effects and understanding the vibration analysis and thermodynamic parameters of these molecules. Such studies are essential for predicting the reactivity and stability of compounds (Dong Fang-fang, 2007)(Dong Fang-fang, 2007).

  • Synthesis and Characterization : The synthesis and crystal structure analysis of related compounds are critical in understanding their potential applications. For instance, the synthesis of specific piperazine derivatives and their structural analysis can lead to the development of new materials with desired properties (Yan-Shu Liang, Shuai Mu, Y. Liu, & Dengke Liu, 2011)(Yan-Shu Liang, Shuai Mu, Y. Liu, & Dengke Liu, 2011).

  • Material Science Applications : Some of these compounds have been studied for their potential applications in material science. For example, C2N is explored for its use in catalysis, environmental science, energy storage, and biotechnology, highlighting the versatility of these molecular frameworks (Tian, López‐Salas, Liu, Liu, & Antonietti, 2020)(Tian, López‐Salas, Liu, Liu, & Antonietti, 2020).

  • Pharmacological Studies : While avoiding drug use and dosage details, it's worth noting that compounds with similar structures have been studied for their pharmacological profiles, such as anxiolytic effects in rodent models (Jacobson & Cryan, 2008)(Jacobson & Cryan, 2008).

  • Environmental Applications : Studies also include the use of these compounds in environmental applications, like the adsorption of lead and cadmium from aqueous solutions, demonstrating their potential in environmental remediation (Dong, Zhu, Ma, Qiu, & Zhao, 2010)(Dong, Zhu, Ma, Qiu, & Zhao, 2010).

Properties

CAS No.

1219163-50-4

Molecular Formula

C23H30Cl2N4O

Molecular Weight

449.42

IUPAC Name

2-[2-(4-ethoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine;dihydrochloride

InChI

InChI=1S/C23H28N4O.2ClH/c1-4-25(5-2)15-16-26-21-9-7-8-10-22(21)27-17-20(24-23(26)27)18-11-13-19(14-12-18)28-6-3;;/h7-14,17H,4-6,15-16H2,1-3H3;2*1H

InChI Key

ILZRHCYMKHAQQM-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)OCC.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C012 Dihydrochloride;  C-012 Dihydrochloride;  C 012 Dihydrochloride;  C012 2HCl;  C 012 2HCl;  C-012 2HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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